Terephthalic acid

Descripción general

Descripción

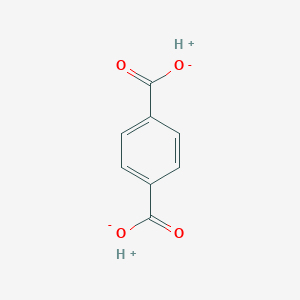

Terephthalic acid (TPA), chemically known as 1,4-benzenedicarboxylic acid (C₈H₆O₄; CAS 100-21-0), is a white crystalline powder with a molecular weight of 166.13 g/mol . It is a para-substituted aromatic dicarboxylic acid, characterized by two carboxylic acid groups at the 1 and 4 positions of the benzene ring. TPA is sparingly soluble in water (0.017 g/100 mL at 25°C) but dissolves in alkaline solutions, ethanol, and dimethylformamide . Industrially, it is synthesized via the catalytic oxidation of p-xylene using the Amoco process, which employs cobalt-manganese-bromide catalysts .

TPA is a critical precursor in manufacturing polyethylene terephthalate (PET), accounting for over 70% of global production . PET is widely used in textiles, packaging (bottles, films), and automotive components. Additionally, TPA derivatives are utilized in pharmaceuticals, coatings, and adhesives . Despite its industrial significance, TPA exhibits low biodegradability under anaerobic conditions, with inhibitory effects observed at concentrations exceeding 500 mg/L . Toxicological studies indicate hepatorenal toxicity in mammals, marked by elevated biomarkers like serum ALT and urinary NAG .

Métodos De Preparación

Industrial Oxidation of p-Xylene: The Amoco Process

Catalytic System and Reaction Conditions

The Amoco process dominates global TA production, utilizing p-xylene (PX) as the feedstock. In a titanium-lined reactor, PX undergoes liquid-phase oxidation with compressed air at 175–225°C and 15–30 bar pressure . The catalytic system comprises cobalt(II) acetate, manganese(II) acetate, and bromide ions (from NaBr or HBr), dissolved in acetic acid solvent. Bromide radicals initiate chain reactions by decomposing metal hydroperoxides, enabling sequential methyl group oxidation .

Mechanistic Pathway and Intermediate Formation

PX oxidation proceeds through free-radical intermediates, beginning with hydrogen abstraction from a methyl group to form p-tolualdehyde. Further oxidation yields p-toluic acid, followed by 4-carboxybenzaldehyde (4-CBA), which resists complete oxidation due to electron-withdrawing carboxyl groups . Residual 4-CBA (≤500 ppm) necessitates purification via hydrogenation in subsequent steps. Typical yields reach 95–98% TA, with acetic acid recovery rates exceeding 90% through distillation .

Corrosion and Engineering Challenges

The bromide-acetic acid environment induces severe corrosion, mandating titanium or Hastelloy reactor linings. Modern plants integrate energy recovery systems to manage the exothermic reaction (-1,500 kJ/mol), reducing steam consumption by 40% compared to early designs .

Ozone-Catalyzed Oxidation: Enhancing Selectivity at Reduced Temperatures

Ozone-Air Mixtures in Atmospheric Reactions

Recent studies demonstrate ozone’s efficacy as a co-oxidant in TA synthesis. At 80°C and atmospheric pressure, ozone-enriched air (63 mg/L) combined with cobalt acetate achieves 76% PX conversion and 84% TA selectivity . Bromide additives (0.545 mmol/mol PX) suppress 4-CBA formation to 3%, while minimizing intermediate p-toluic acid (PT) accumulation .

Table 1: Effect of Ozone Concentration on PX Oxidation (80°C, 6 h)

| Ozone (mg/L) | PX Conversion (%) | TA Selectivity (%) | 4-CBA Selectivity (%) |

|---|---|---|---|

| 30 | 58 | 72 | 4 |

| 63 | 76 | 84 | 3 |

| 100 | 89 | 85 | 3 |

Data source: Pan et al. (2018)

Synergistic Catalyst-Ozone Interactions

Ozone enhances cobalt’s activity, particularly in oxidizing the second methyl group, which typically exhibits 42-fold lower reactivity in conventional systems . This synergy reduces reaction time from 48 h (traditional Amoco) to 6 h while operating at 80°C versus 200°C .

Biobased Routes: p-Cymene Oxidation and Terpene Feedstocks

Two-Stage p-Cymene Oxidation

Renewable TA synthesis employs p-cymene derived from terpenes. Atmospheric oxidation (100°C, 48 h) with Co(NO₃)₂ and MnBr₂ catalysts yields 49% TA, while pressurized conditions (125°C, 30 bar air, 6 h) improve yields to 70% . The elevated pressure facilitates O₂ dissolution, accelerating intermediate conversion.

Integrated CST-to-TA Conversion

A three-step process converts crude sulfate turpentine (CST) into TA:

-

Sulfonation : CST reacts with H₂SO₄ at 90°C for 4 h, producing p-menthadienes .

-

Isoaromatization : p-menthadienes isomerize to p-cymene using O₂ and dimethyl sulfide (100°C, 2 h) .

-

Oxidation : p-cymene undergoes pressurized oxidation (125°C, 30 bar) to yield TA at 37% overall efficiency from CST .

Purification and Crystallization Dynamics

Crude TA Dissolution and Hydrogenation

Crude TA dissolves in water at 260–280°C, forming a disodium terephthalate solution. Catalytic hydrogenation (Pd/C, 280°C) reduces 4-CBA to p-toluic acid, which precipitates upon cooling . Filtration removes impurities, yielding 99.9% pure TA.

Acid Precipitation from Alkaline Solutions

Post-hydrogenation, TA recovery involves acidifying disodium terephthalate with H₂SO₄ or CH₃COOH. Sulfuric acid induces rapid nucleation, producing fine particles (D50 = 15 μm at 45°C), whereas acetic acid yields larger crystals (D50 = 45 μm at 90°C) due to reduced supersaturation .

Table 2: Precipitation Parameters and Crystal Characteristics

| Acid | Temperature (°C) | Mean Particle Size (μm) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 45 | 15 | 99.5 |

| CH₃COOH | 90 | 45 | 99.8 |

Data source: Precipitation study (2023)

Emerging Solvent Systems for Crystallization

DMAc and DMSO-Based Recovery

Dimethylacetamide (DMAc) increases TA solubility to 120 g/L at 80°C, enabling slow cooling (1.18 K/min) to grow rod-like crystals >100 μm . Dimethyl sulfoxide (DMSO) achieves similar results but faces limitations due to thermal instability above 190°C .

Cubic Dosing Techniques

Stepwise acid addition via cubic dosing (10 intervals from 10 min to 2 min) minimizes localized supersaturation, reducing fines by 60% compared to batch addition .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido tereftálico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La oxidación de para-xileno a ácido tereftálico es un proceso industrial clave.

Esterificación: El ácido tereftálico reacciona con alcoholes para formar ésteres, como el tereftalato de dimetilo.

Sustitución: Puede sufrir reacciones de sustitución, donde los grupos carboxilo son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Para-xileno, aire, catalizadores de cobalto y manganeso, ácido acético.

Esterificación: Alcoholes (por ejemplo, metanol), catalizadores ácidos.

Sustitución: Varios reactivos dependiendo de la sustitución deseada.

Productos Principales

Oxidación: Ácido tereftálico.

Esterificación: Tereftalato de dimetilo.

Sustitución: Varios derivados del ácido tereftálico sustituidos.

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Polyester Production

- Terephthalic acid is predominantly used in the manufacture of polyester fibers and resins. It is a vital component in producing PET, which is widely utilized in textiles and packaging materials.

- Market Data : In 1993, global production of this compound was estimated at 17 to 21 million tonnes, with polyester fibers accounting for the majority of its use .

1.2 Plastics and Films

- TPA is essential in creating various plastic products, including beverage bottles, food containers, and films. The versatility of PET allows it to be used in applications ranging from consumer goods to industrial packaging.

- Case Study : A study highlighted the recovery of this compound from post-consumer PET through hydrothermal liquefaction (HTL), demonstrating its potential for recycling and sustainable production practices .

Pharmaceutical Applications

- This compound serves as a raw material in the synthesis of certain pharmaceuticals. Its derivatives are used in drug formulations and as intermediates in chemical processes.

- Health Considerations : Occupational exposure to this compound has been linked to hypersensitivity pneumonitis in workers involved in PET production, indicating the need for safety measures in industrial environments .

Environmental Applications

3.1 Green Chemistry Initiatives

- Recent research focuses on producing this compound from renewable biomass sources, such as corn and sugar beet, which could significantly reduce greenhouse gas emissions associated with traditional production methods .

- Experimental Findings : Studies have explored the solubility of this compound in ionic liquids to enhance its industrial processing efficiency, providing insights into more environmentally benign production methods .

Case Studies

Future Trends and Market Growth

The market for this compound is projected to grow at a compound annual growth rate (CAGR) of 8.5% from 2019 to 2024. This growth is driven by increasing demand for PET in various applications, including textiles and packaging . Innovations in production methods and recycling technologies are expected to further enhance its market viability.

Mecanismo De Acción

El mecanismo de acción principal del ácido tereftálico involucra su función como precursor en reacciones de polimerización. En la producción de PET, el ácido tereftálico reacciona con etilenglicol para formar el polímero a través de una reacción de condensación . Los objetivos moleculares y las vías implicadas en su biodegradación por microorganismos incluyen la vía de escisión orto, que descompone la estructura del anillo aromático .

Comparación Con Compuestos Similares

Structural and Functional Analogues

TPA belongs to the benzenedicarboxylic acid family, alongside its isomers isophthalic acid (IPA; 1,3-benzenedicarboxylic acid) and phthalic acid (PA; 1,2-benzenedicarboxylic acid). Emerging alternatives like 2,5-furandicarboxylic acid (FDCA) are also gaining attention as sustainable substitutes .

Table 1: Comparative Properties of TPA and Analogues

Key Differentiators

- Chemical Reactivity : IPA’s meta-substitution reduces symmetry compared to TPA, leading to distinct crystallization behavior and polymer properties. IPA-based polyesters exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance resins .

- Pharmaceutical Efficacy : IPA derivatives demonstrate superior anticancer activity relative to TPA. For example, IPA-based compound 9 inhibits EGFR and HER2 by 90% and 64%, respectively, outperforming TPA derivatives in cytotoxicity assays .

- Sustainability : FDCA, derived from biomass (e.g., cellulose), is a renewable alternative for PET-like polymers (e.g., PEF). Electrochemical oxidation of 5-HMF to FDCA using NiOOH/CoOOH catalysts achieves yields comparable to TPA-based processes .

Industrial and Environmental Performance

- Thermal Stability : TPA’s triclinic crystalline form (confirmed via XRD ) ensures high melting points (~300°C), critical for PET processing. IPA’s lower symmetry results in amorphous regions in copolymers, enhancing flexibility .

- Biodegradability: While TPA is recalcitrant under anaerobic conditions, microbial fuel cells (MFCs) with modified anodes achieve >70% COD removal in wastewater treatment .

- IPA exhibits lower acute toxicity, though long-term exposure risks require further study .

Actividad Biológica

Terephthalic acid (TPA), a key industrial chemical primarily used in the production of polyethylene terephthalate (PET), has garnered attention for its biological activity and potential health implications. This article explores the biological effects, toxicity, and environmental impact of TPA, drawing on diverse research findings and case studies.

This compound is an aromatic dicarboxylic acid with the molecular formula . It is synthesized through various methods, including the oxidation of p-xylene. The compound is characterized by its low solubility in water, which poses challenges for its industrial applications and purification processes .

Biological Activity

Toxicological Profile

- Acute and Chronic Toxicity : TPA exhibits low acute toxicity, with oral LD50 values exceeding 2000 mg/kg in rats, indicating minimal immediate health risks upon exposure . Chronic exposure studies reveal that high doses can lead to bladder calculi formation and hyperplasia in rats, primarily affecting the urinary tract .

- Reproductive Effects : Although TPA is not classified as a reproductive toxicant, studies indicate postnatal developmental effects in offspring when maternal exposure occurs at high doses . The lowest observed adverse effect level (LOAEL) for developmental toxicity was approximately 1120 mg/kg body weight per day.

- Genotoxicity : Research indicates that TPA does not exhibit genotoxic properties, as it failed to induce micronuclei formation in vivo in animal models .

Environmental Impact

TPA is considered non-toxic to aquatic organisms at concentrations below its solubility limit (approximately 15 mg/L at 10°C) . Toxicity tests have shown that the 96-hour LC50 for fish ranges from 798 to 1640 mg/L, suggesting a relatively low risk to aquatic life under typical environmental conditions.

Case Studies

- Purified this compound Plant : A major chemical manufacturer implemented a pollution control system to manage halogenated volatile organic compounds (VOCs) emitted during TPA production. This case highlights the importance of environmental management practices in mitigating the ecological footprint of TPA manufacturing .

- Recovery from Waste Plastics : A study demonstrated the recovery of TPA from post-consumer PET through hydrothermal liquefaction. This innovative approach not only recycles plastic waste but also provides a sustainable source of TPA for industrial use .

Research Findings

Recent studies have focused on enhancing the solubility of TPA through ionic liquids, which can dissolve TPA up to four times more effectively than conventional solvents like DMSO. This advancement could facilitate more efficient chemical transformations involving TPA .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Acute Toxicity (LD50) | >2000 mg/kg in rats |

| Chronic Effects | Bladder calculi and hyperplasia at high doses |

| Reproductive Toxicity | Postnatal effects observed; not classified as a reproductive toxicant |

| Genotoxicity | No significant genotoxic effects reported |

| Aquatic Toxicity | LC50 values range from 798 to 1640 mg/L |

| Environmental Recovery | Effective recovery from PET waste via hydrothermal liquefaction |

Q & A

Basic Research Questions

Q. How can researchers determine the empirical formula of terephthalic acid using combustion analysis?

Combustion analysis involves oxidizing a known mass of TA and measuring CO₂ and H₂O produced. For example, burning 0.6943 g of TA yields 1.471 g CO₂ and 0.226 g H₂O. Calculate moles of carbon (from CO₂), hydrogen (from H₂O), and oxygen (by mass difference). The empirical formula (e.g., C₈H₆O₄) is derived from molar ratios . Validation requires repeating experiments and cross-checking with spectroscopic methods (e.g., NMR).

Q. What are the standard analytical methods for quantifying impurities in crude this compound?

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are widely used. CE, for instance, separates impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid (p-TOL) with precision. Dilution of samples can optimize peak resolution, and results should be validated against industrial standards (e.g., polarography) with <20% deviation .

Q. How do researchers design experiments to synthesize TA from bio-based feedstocks?

A common approach involves Diels-Alder reactions using oxidized 5-hydroxymethylfurfural (HMF) and ethylene. Solid Lewis acid catalysts (e.g., Sn-Beta, Zr-Beta) are tested for selectivity and yield. Key steps include:

- Oxidizing HMF to maleic anhydride.

- Performing Diels-Alder cycloaddition.

- Oxidizing intermediates to TA. Bio-based carbon content is verified via isotopic analysis .

Advanced Research Questions

Q. How can catalytic systems for TA synthesis be optimized to improve selectivity and reduce byproducts?

Co/Mn/Br-based catalysts are standard for p-xylene oxidation to TA. Advanced optimization involves:

- Adjusting metal ratios (e.g., Co:Mn molar ratios).

- Introducing promoters (e.g., cerium) to enhance O₂ activation.

- Testing solvent systems (acetic acid vs. water) to minimize diacid byproducts. Kinetic studies and in situ spectroscopy (e.g., FTIR) monitor intermediate formation .

Q. What methodologies resolve contradictions in spectroscopic data when characterizing TA derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Strategies include:

- Conducting variable-temperature NMR to identify dynamic equilibria.

- Comparing computational simulations (DFT) with experimental data.

- Using high-resolution mass spectrometry (HRMS) to confirm molecular ions. Cross-validation with X-ray crystallography is critical for structural assignments .

Q. How do researchers address challenges in scaling up bio-based TA synthesis from lab to pilot plant?

Key hurdles include catalyst deactivation and feedstock variability. Methodological steps:

- Perform life-cycle assessment (LCA) to identify bottlenecks.

- Use continuous-flow reactors to improve heat/mass transfer.

- Screen heterogeneous catalysts (e.g., TiO₂-supported metals) for stability. Pilot studies must track yield, energy use, and purity across 10+ batches .

Q. Data Analysis & Validation

Q. What statistical approaches are used to analyze discrepancies in TA purity data across research studies?

Multivariate analysis (e.g., PCA) identifies variables (e.g., catalyst type, temperature) influencing purity. Outliers are assessed via Grubbs’ test. Meta-analyses should:

- Normalize data using Z-scores.

- Account for measurement techniques (e.g., HPLC vs. CE).

- Report confidence intervals (95% CI) for comparative studies .

Q. How can researchers validate computational models for TA crystallization kinetics?

Molecular dynamics (MD) simulations of TA crystal growth are validated against:

- Experimental induction times from turbidity measurements.

- Scanning electron microscopy (SEM) images of crystal morphology.

- Differential scanning calorimetry (DSC) for polymorph transitions. Discrepancies >10% require re-evaluating forcefield parameters .

Q. Synthesis & Catalysis

Q. What advanced characterization techniques are critical for studying TA-based metal-organic frameworks (MOFs)?

- PXRD : Confirms phase purity and crystallinity.

- BET Analysis : Measures surface area and pore size.

- In Situ XAFS : Probes metal coordination changes during synthesis.

- TGA-MS : Tracks thermal stability and decomposition pathways. Data interpretation requires alignment with simulated patterns (e.g., Mercury software) .

Q. How do researchers mitigate catalyst poisoning in TA production from lignin-derived feedstocks?

Lignin impurities (e.g., sulfur compounds) deactivate catalysts via adsorption. Solutions include:

- Pretreating feedstocks with ion-exchange resins.

- Designing poison-resistant catalysts (e.g., Pd@zeolite).

- Monitoring active sites via operando XAS.

Accelerated aging tests (100+ hours) assess long-term stability .

Q. Tables: Key Methodological Comparisons

Propiedades

IUPAC Name |

terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEYFWRCBNTPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4, Array | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26876-05-1 | |

| Record name | Polyterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026080 | |

| Record name | Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes) | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

260 °C, 500 °F (260 °C) (Open cup) | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C: | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX) | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, White crystals or powder | |

CAS No. |

100-21-0, 211863-90-0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEREPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7NKZ40BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.